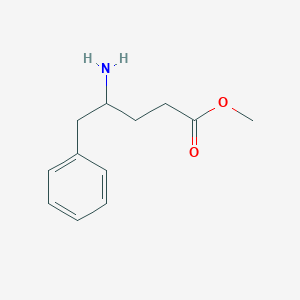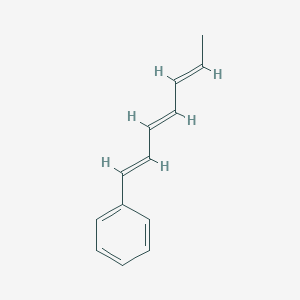
(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene is an organic compound characterized by a conjugated system of double bonds and a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene typically involves the reaction of hepta-1,3,5-triene with benzene under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Halogens (e.g., chlorine, bromine), nitro groups (e.g., nitric acid), alkyl groups (e.g., alkyl halides)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes
Wissenschaftliche Forschungsanwendungen
(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene involves its interaction with molecular targets and pathways. For example, in biological systems, it may inhibit specific enzymes or signaling pathways, leading to its observed effects. The compound’s conjugated system allows it to interact with reactive oxygen species, providing antioxidant properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E,3E,5E)-1,6-Bis(substituted phenyl)hexa-1,3,5-triene: Similar structure with additional phenyl groups, used in tyrosinase inhibition studies.
1,6-Diphenyl-1,3,5-hexatriene: Another conjugated triene with phenyl groups, used in fluorescence studies.
Uniqueness
(1E,3E,5E)-Hepta-1,3,5-trien-1-ylbenzene is unique due to its specific arrangement of double bonds and the presence of a single benzene ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H14 |
|---|---|
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
[(1E,3E,5E)-hepta-1,3,5-trienyl]benzene |
InChI |
InChI=1S/C13H14/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h2-12H,1H3/b3-2+,5-4+,10-7+ |
InChI-Schlüssel |
FKFUJTRUAUKHGB-QVRCICKPSA-N |
Isomerische SMILES |
C/C=C/C=C/C=C/C1=CC=CC=C1 |
Kanonische SMILES |
CC=CC=CC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13326003.png)
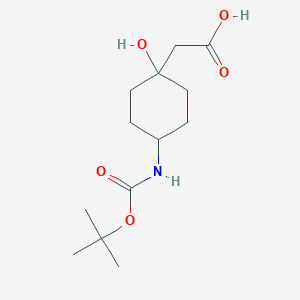
![1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13326008.png)
![6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13326012.png)
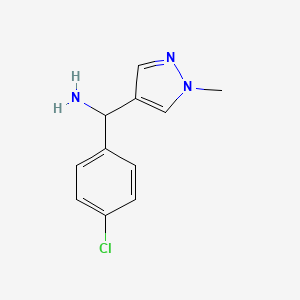
![N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline](/img/structure/B13326025.png)
![(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B13326029.png)
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B13326037.png)

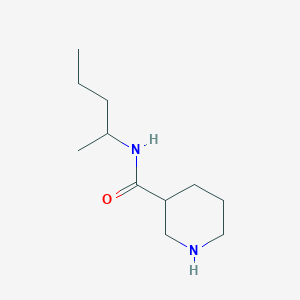
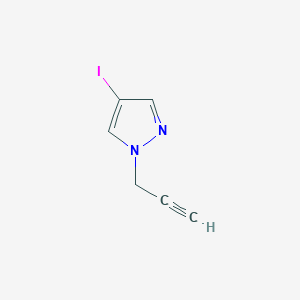
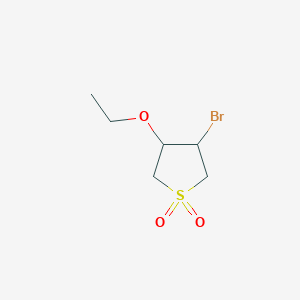
![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)
